molecular formula C18H17FN4O2S2 B2916272 2-(2-((2-fluorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(4-methylthiazol-2-yl)acetamide CAS No. 1105200-92-7

2-(2-((2-fluorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(4-methylthiazol-2-yl)acetamide

Cat. No. B2916272
CAS RN: 1105200-92-7
M. Wt: 404.48
InChI Key: ULSPNUVUNMDGNH-UHFFFAOYSA-N
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Description

2-(2-((2-fluorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H17FN4O2S2 and its molecular weight is 404.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of complex organic compounds like the one often involve detailed organic synthesis routes, including the formation of key intermediates and the use of specific reagents to introduce functional groups. For example, Xiong Jing (2011) detailed the synthesis of (S/R)-2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl) acetamido) propanoate enantiomers, highlighting the critical role of coupling agents and the importance of yield optimization in the synthesis of fluorine-containing pyrimidines (Xiong Jing, 2011).

Biological Activities

Research on compounds with similar structures often aims to explore their potential biological activities, including antimicrobial, anticancer, or enzyme inhibitory effects. For instance, studies on benzothiazole derivatives and fluorobenzamides have demonstrated promising antimicrobial and anticancer properties, which could be relevant to the research applications of the compound . N. Desai et al. (2013) synthesized fluorobenzamides containing thiazole and thiazolidine, showing significant antimicrobial activity, which suggests the potential of similar compounds in developing new antimicrobial agents (N. Desai et al., 2013).

Structural Analysis and Molecular Modeling

The structural analysis of complex organic molecules, including X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, plays a crucial role in understanding their chemical behavior and potential interactions with biological targets. S. Subasri et al. (2016) provided insights into the crystal structures of related compounds, emphasizing the importance of intramolecular interactions and conformational stability in determining their biological activities (S. Subasri et al., 2016).

properties

IUPAC Name

2-[2-[(2-fluorophenyl)methylsulfanyl]-4-methyl-6-oxo-1H-pyrimidin-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2S2/c1-10-8-26-17(20-10)22-15(24)7-13-11(2)21-18(23-16(13)25)27-9-12-5-3-4-6-14(12)19/h3-6,8H,7,9H2,1-2H3,(H,20,22,24)(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSPNUVUNMDGNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CC2=C(N=C(NC2=O)SCC3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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